2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride
Overview
Description
2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound has been studied for its mechanism of action and biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride involves the inhibition of protein kinase C, which is a key signaling molecule involved in various cellular processes. This inhibition leads to the suppression of tumor growth and the treatment of cancer. Additionally, 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride has been found to inhibit the activity of other enzymes involved in inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride include the suppression of tumor growth, the treatment of cancer, and the inhibition of inflammation and autoimmune diseases. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride in laboratory experiments include its potential applications in drug development and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride. One direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the investigation of the potential side effects and toxicity of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride and its potential applications in other areas of medicine.
Scientific Research Applications
2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride has been extensively studied for its potential applications in drug development. It has been found to inhibit the activity of certain enzymes, such as protein kinase C, which are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth and the treatment of cancer. Additionally, 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride has been studied for its potential use in the treatment of inflammation and autoimmune diseases.
properties
IUPAC Name |
(2-methylsulfonylpyrimidin-5-yl)hydrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S.ClH/c1-12(10,11)5-7-2-4(9-6)3-8-5;/h2-3,9H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFNIRWWNRPSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)NN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride | |
CAS RN |
343629-62-9 | |
Record name | Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343629-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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